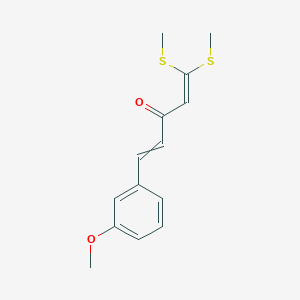![molecular formula C6H6S B14300425 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene CAS No. 111999-57-6](/img/structure/B14300425.png)
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiabicyclo[320]hepta-1(5),3-diene is a sulfur-containing bicyclic compound characterized by its unique structure, which includes a thiophene ring fused to a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene typically involves the [2 + 2] cycloaddition reaction of 2-butynedinitrile with alkyl-substituted thiophenes in the presence of aluminum chloride as a catalyst . The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
科学研究应用
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism of action of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene involves its ability to undergo various chemical transformations, which can be exploited in different applications. For instance, its reactivity in cycloaddition and rearrangement reactions makes it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
Similar Compounds
- 2,5-Dimethylthiophene
- 2,3,4,5-Tetramethylthiophene
- 3-(1,1-Dimethylethyl)-2,5-dimethylthiophene
- 4,5,6,7-Tetrahydro-1,3-dimethylbenzothiophene
Uniqueness
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene stands out due to its bicyclic structure, which imparts unique reactivity and stability compared to its monocyclic counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
111999-57-6 |
|---|---|
分子式 |
C6H6S |
分子量 |
110.18 g/mol |
IUPAC 名称 |
2-thiabicyclo[3.2.0]hepta-1(5),3-diene |
InChI |
InChI=1S/C6H6S/c1-2-6-5(1)3-4-7-6/h3-4H,1-2H2 |
InChI 键 |
JFJPGLVXPZVMCA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C1C=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
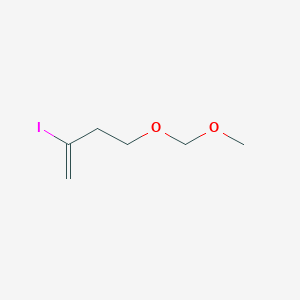

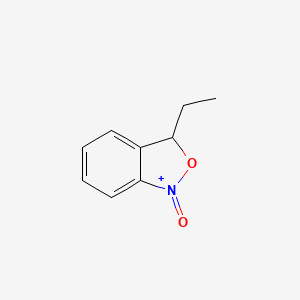
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)

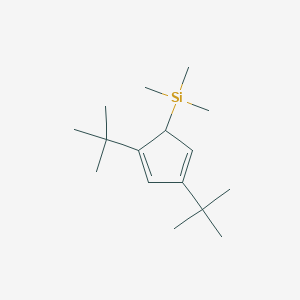

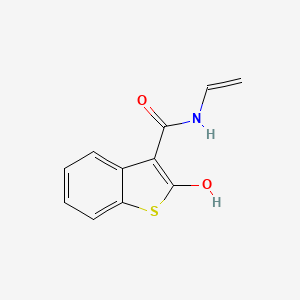
![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)


![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
